4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a chemical compound with the molecular formula C25H22ClNO3 and a molecular weight of 419.900 . It is also known by other names such as esfenvalerate and fenvalerate . This compound is widely used in various applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves several steps. One common synthetic route includes the reaction of 4-chloro-alpha-(1-cyclopropyl)benzeneacetic acid with cyano(3-phenoxyphenyl)methyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. In the case of its use as an insecticide, the compound acts on the nervous system of insects, disrupting the normal function of sodium channels and leading to paralysis and death . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloro-alpha-(1-cyclopropyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is similar to other compounds such as:
Esfenvalerate: A stereoisomer of fenvalerate with similar insecticidal properties.
Fenvalerate: Another related compound with similar chemical structure and applications.
Cypermethrin: A synthetic pyrethroid insecticide with similar mode of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and effectiveness in various applications .
Properties
CAS No. |
65363-01-1 |
---|---|
Molecular Formula |
C25H20ClNO3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-2-cyclopropylacetate |
InChI |
InChI=1S/C25H20ClNO3/c26-20-13-11-18(12-14-20)24(17-9-10-17)25(28)30-23(16-27)19-5-4-8-22(15-19)29-21-6-2-1-3-7-21/h1-8,11-15,17,23-24H,9-10H2 |
InChI Key |
LUMDPGWEAWOYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.